molecular formula C29H29N3O2 B2636892 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide CAS No. 921786-15-4

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide

Cat. No. B2636892
CAS RN: 921786-15-4
M. Wt: 451.57
InChI Key: YOMITMIIJOWFLT-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide, commonly known as BQCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BQCA is a selective modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory.

Scientific Research Applications

Quinoline and Quinoxaline Derivatives in Medicinal Chemistry

Quinoline and its derivatives are recognized for their significant role in medicinal chemistry, serving as the backbone for numerous therapeutics due to their biological activities. These compounds have been extensively studied and utilized in specific biological activities. Quinoline-4(3H)-ones and their derivatives, found in over 200 naturally occurring alkaloids, have spurred the creation of new potential medicinal agents by attaching various bioactive moieties to this nucleus (Tiwary et al., 2016). Similarly, quinoline derivatives are known to exhibit a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, with some under clinical investigation to combat diseases (Hussaini, 2016).

Quinoline and Quinoxaline in Corrosion Inhibition

Quinoline derivatives have been identified as effective anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms, providing protection against metallic corrosion. This application is particularly relevant in industrial settings where corrosion prevention is critical (Verma et al., 2020).

Quinoline and Quinoxaline in Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valued for the creation of novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of quinoline derivatives in the field of material science (Lipunova et al., 2018).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c33-28(30-25-11-5-2-6-12-25)21-34-26-13-7-10-24-14-15-27(31-29(24)26)32-18-16-23(17-19-32)20-22-8-3-1-4-9-22/h1-15,23H,16-21H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMITMIIJOWFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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